molecular formula C12H15N3OS B3122067 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-42-2

5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

カタログ番号: B3122067
CAS番号: 299441-42-2
分子量: 249.33 g/mol
InChIキー: LBZPSEHVIARHAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8(2)9-3-5-10(6-4-9)16-7-11-14-15-12(13)17-11/h3-6,8H,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPSEHVIARHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182291
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299441-42-2
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299441-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure and Molecular Properties of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of 5-((4-isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While a dedicated crystallographic study for this specific molecule is not publicly available, this guide synthesizes data from closely related structures and established chemical principles to predict its crystal structure and molecular properties. We will explore its synthesis, structural characteristics, intermolecular interactions, and potential biological activities, offering a robust theoretical framework for researchers in drug discovery and development.

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in the design of novel therapeutic agents.[1][2][3][4][5] This five-membered heterocycle is a bioisostere of thiazole and is recognized for its metabolic stability and ability to engage in a variety of non-covalent interactions.[4][6] The incorporation of the -N=C-S- moiety is believed to contribute to the diverse biological activities observed in this class of compounds.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4] The title compound, 5-((4-isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine, combines this privileged scaffold with a substituted phenoxy moiety, suggesting a unique potential for biological activity.

Synthesis and Characterization: A General and Adaptable Protocol

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established in the literature.[7][8][9] The most common and efficient method involves the cyclization of a thiosemicarbazide derivative, which can be adapted for the synthesis of the title compound.

Proposed Synthetic Pathway

The synthesis can be conceptualized in the following two stages:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization 4-Isopropylphenoxyacetic acid 4-Isopropylphenoxyacetic acid Intermediate_Thiosemicarbazone 1-((4-Isopropylphenoxy)acetyl)thiosemicarbazide 4-Isopropylphenoxyacetic acid->Intermediate_Thiosemicarbazone + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Final_Product 5-((4-Isopropylphenoxy)methyl)- 1,3,4-thiadiazol-2-amine Intermediate_Thiosemicarbazone->Final_Product + Cyclizing Agent Cyclizing_Agent Dehydrating Agent (e.g., POCl3, H2SO4)

Caption: Proposed two-stage synthesis of the title compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-((4-isopropylphenoxy)acetyl)thiosemicarbazide

  • To a solution of (4-isopropylphenoxy)acetic acid (1 equivalent) in a suitable solvent like ethanol, add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the mixture at room temperature for 30 minutes.

  • Add thiosemicarbazide (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

Stage 2: Synthesis of 5-((4-isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

  • Suspend the crude 1-((4-isopropylphenoxy)acetyl)thiosemicarbazide in a dehydrating/cyclizing agent such as phosphorus oxychloride or concentrated sulfuric acid.[8]

  • Heat the mixture under reflux for 2-4 hours, again monitoring by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-((4-isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine.

Spectroscopic and Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using a combination of modern analytical techniques.[10][11][12]

TechniqueExpected Data and Interpretation
¹H NMR Signals corresponding to the aromatic protons of the 4-isopropylphenoxy group, the singlet for the methylene (-CH₂-) protons, the broad singlet for the amine (-NH₂) protons, and the characteristic signals for the isopropyl group (a doublet for the methyls and a septet for the methine proton).
¹³C NMR Resonances for all unique carbon atoms, including those of the 1,3,4-thiadiazole ring (typically in the range of 150-170 ppm), the aromatic ring, the methylene carbon, and the isopropyl carbons.[11][13]
FT-IR Characteristic absorption bands for N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and C-O-C stretching of the ether linkage.[10][12]
Mass Spec A molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₂H₁₅N₃OS.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for the molecular formula.

Crystal Structure and Intermolecular Interactions

While the specific crystal structure of 5-((4-isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine has not been reported, extensive crystallographic data on analogous 2-amino-1,3,4-thiadiazole derivatives allow for a highly probable prediction of its solid-state arrangement.[6][14][15][16][17][18][19][20]

Predicted Crystallographic Parameters

Based on related structures, the compound is likely to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic).

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or TriclinicCommon for this class of compounds.[15]
Space GroupP2₁/c or P-1Frequently observed for similar thiadiazole derivatives.
Z (Molecules per unit cell)2 or 4Typical for organic molecules of this size.
Dominant Intermolecular Interactions

The crystal packing is expected to be dominated by a network of hydrogen bonds and other non-covalent interactions.

  • N-H···N Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atoms of the 1,3,4-thiadiazole ring are effective hydrogen bond acceptors. This N-H···N interaction is a recurring and stabilizing motif in the crystal structures of 2-amino-1,3,4-thiadiazoles, often leading to the formation of dimers or extended chains.[18][19]

G cluster_0 Molecule A cluster_1 Molecule B Thiadiazole_A 1,3,4-Thiadiazole Amine_A H₂N Thiadiazole_A->Amine_A R_A R Thiadiazole_A->R_A Thiadiazole_B 1,3,4-Thiadiazole Amine_A->Thiadiazole_B N-H···N Amine_B H₂N Thiadiazole_B->Amine_B R_B R Thiadiazole_B->R_B Amine_B->Thiadiazole_A N-H···N

Caption: Predicted N-H···N hydrogen bonding dimer formation.

  • π-π Stacking: The presence of the aromatic phenoxy group and the thiadiazole ring provides opportunities for π-π stacking interactions, which would further stabilize the crystal lattice.[20]

  • C-H···π and C-H···O/S Interactions: Weaker C-H···π interactions between the aliphatic protons and the aromatic rings, as well as C-H···O/S interactions involving the ether oxygen and thiadiazole sulfur, are also likely to contribute to the overall packing efficiency.

Molecular Properties and Biological Potential

The molecular structure of 5-((4-isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine suggests a range of physicochemical properties and biological activities that are of interest to drug development professionals.

Physicochemical Properties
PropertyPredicted CharacteristicRationale
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water.The presence of both polar (amine, thiadiazole) and nonpolar (isopropylphenoxy) moieties.
Lipophilicity (LogP) Expected to have a moderate to high LogP value.The significant nonpolar character of the 4-isopropylphenoxy group.
Melting Point Expected to be a crystalline solid with a defined melting point.The potential for strong intermolecular hydrogen bonding and a stable crystal lattice.
Potential Biological Activities

The 1,3,4-thiadiazole nucleus is a well-known pharmacophore, and its derivatives have been extensively studied for various biological activities.[1][2][3][4][5]

  • Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][9] The mechanism is often attributed to the interference with essential microbial enzymes or cellular processes.

  • Anticancer Activity: The thiadiazole scaffold is present in several compounds with antiproliferative effects against various cancer cell lines.[3][9] The specific substitution pattern on the ring plays a crucial role in determining the potency and selectivity.

  • Anti-inflammatory Activity: Some 1,3,4-thiadiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1][4]

  • Antiviral Activity: Certain 2-amino-1,3,4-thiadiazole derivatives have shown promising antiviral activity, including against HIV.[21]

G Core_Scaffold 1,3,4-Thiadiazole Scaffold Biological_Activities Potential Biological Activities Core_Scaffold->Biological_Activities Antimicrobial Antimicrobial Biological_Activities->Antimicrobial Anticancer Anticancer Biological_Activities->Anticancer Anti-inflammatory Anti-inflammatory Biological_Activities->Anti-inflammatory Antiviral Antiviral Biological_Activities->Antiviral

Caption: The diverse biological potential of the 1,3,4-thiadiazole scaffold.

Conclusion and Future Perspectives

5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and solid-state properties based on established principles and data from analogous compounds. The predicted crystal structure, dominated by N-H···N hydrogen bonding, and its promising physicochemical profile make it an attractive candidate for further investigation.

Future research should focus on the actual synthesis and single-crystal X-ray diffraction of the title compound to validate the predictions made in this guide. Furthermore, a thorough in vitro and in vivo evaluation of its biological activities is warranted to explore its therapeutic potential fully.

References

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical & Biological Archives, 2(4), 1175-1184.
  • (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review.
  • Hemanth, K., et al. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES.
  • (2012, June 15). Biological Activities of Thiadiazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 4(5), 2527-2538.
  • (2013, May 15). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
  • (n.d.).
  • (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole.
  • (2013, December 12). Molecular Crystals of 2-amino-1,3,4-thiadiazole with Inorganic Oxyacids – Crystal Engineering, Phase Transformation and NLO Properties.
  • (n.d.).
  • (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. ISCA.
  • Pham, E. C., et al. (2022, January 11). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science Publishers.
  • (2018, June 5). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives.
  • (2001, February 21). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry.
  • (2025, August 5). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.
  • (n.d.). Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.
  • (n.d.). Reaction of 2-Amino-5-Substituted-l, 3, 4-Thiadiazole with 1, 3-Dicarbonyl Compound. SciSpace.
  • (n.d.). Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: insights from crystallographic and QTAIM analysis. RSC Publishing.
  • (n.d.).
  • (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC.
  • (n.d.).
  • (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
  • (2018, June 5). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives.
  • (2020, June 18). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.
  • (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC.

Sources

structure-activity relationship (SAR) of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a versatile core for developing agents with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a specific, promising derivative: 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine . By dissecting its structure into key pharmacophoric components, we can elucidate the nuanced relationships between its chemical architecture and biological function, providing a predictive framework for future drug design and optimization.

Pharmacophore Deconstruction and Core Analysis

The biological activity of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is not derived from a single feature but from the synergistic interplay of its distinct chemical moieties. Understanding the role of each component is critical to rational drug design.

G main 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine A A: 1,3,4-Thiadiazole-2-amine Core (Bioisostere, H-Bonding) main->A B B: Methylene Linker (Flexibility & Spacing) main->B C C: 4-Isopropylphenoxy Moiety (Lipophilicity & Target Interaction) main->C

Caption: Key pharmacophoric regions of the target molecule.

  • Region A: The 1,3,4-Thiadiazole-2-amine Core: This heterocyclic system is a bioisostere of 1,3,4-oxadiazole and is crucial for forming key interactions with biological targets.[6] The 2-amino group is a potent hydrogen bond donor and can be essential for anchoring the molecule within a receptor's active site.[7]

  • Region B: The Methylene Linker (-CH₂-): This flexible bridge connects the thiadiazole core to the phenoxy ring. Its primary role is to provide optimal spatial orientation for the terminal hydrophobic group to interact with its target, without introducing excessive rigidity.

  • Region C: The 4-Isopropylphenoxy Moiety: This terminal group is a significant contributor to the molecule's overall lipophilicity and van der Waals interactions. The phenoxy group itself is a privileged moiety in many established drugs, often engaging in hydrophobic and π-stacking interactions.[8][9] The isopropyl substituent further modulates these properties.

Structure-Activity Relationship (SAR) Analysis

The following sections explore how modifications to each pharmacophoric region can influence biological activity, drawing on established principles from related compound series.

Modifications of the 1,3,4-Thiadiazole-2-amine Core

The 2-amino group is a critical handle for SAR exploration.

  • Free Amine: The presence of a free, unsubstituted amino group (-NH₂) is often correlated with maximal activity, particularly in antimicrobial agents, as it can act as a key hydrogen bond donor.[7]

  • Amine Substitution: Acylation or alkylation of the 2-amino group generally leads to a decrease in activity. However, in some cases, specific substitutions can fine-tune selectivity for a particular target or improve pharmacokinetic properties. For instance, converting the amine to a Schiff base can serve as a prodrug strategy or lead to new derivatives with distinct biological profiles.[10]

  • Isosteric Replacement: Replacing the sulfur atom in the thiadiazole ring with oxygen (to form a 1,3,4-oxadiazole) is a common bioisosteric modification. While structurally similar, this can alter the electronic properties, metabolic stability, and hydrogen bonding capacity of the core, often resulting in a different activity profile.[6]

Modifications of the C5-Substituent

The (4-Isopropylphenoxy)methyl group at the C5 position is a primary driver of potency and selectivity. SAR studies consistently show that bulky and lipophilic groups at this position enhance activity.[11]

The terminal phenoxy group is critical for target engagement.[8]

  • Positional Isomerism: Moving the ether linkage from the para (4) position to the meta (3) or ortho (2) position on the phenyl ring would likely alter the molecule's binding geometry, potentially reducing activity by disrupting optimal hydrophobic interactions.

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electronic character of the ring and influence target binding. For example, fluoro-substitutions have been shown to enhance antiviral potency in related N-aryl thiadiazole series.[12]

This alkyl group is a key modulator of lipophilicity and steric bulk.[13]

  • Size and Branching: Replacing the isopropyl group with smaller (methyl, ethyl) or larger (tert-butyl) alkyl groups would directly impact the molecule's fit within a binding pocket. A larger, more sterically hindering group like tert-butyl might increase potency if the pocket is accommodating, but could also abolish activity if the pocket is constrained.

  • Positional Isomerism: Moving the isopropyl group from the para (4) position to the meta (3) or ortho (2) position would drastically change the molecule's shape and how it presents its hydrophobic surface to the target.

  • Lipophilicity: The isopropyl group significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[13] However, excessive lipophilicity can lead to poor solubility and off-target effects.

Modification of C5-SubstituentPredicted Effect on Antimicrobial Activity (Hypothetical MIC)Rationale
Parent Compound Baseline (e.g., 8 µg/mL) Reference compound.
Replace 4-isopropyl with 4-methylLikely decreased activity (e.g., >16 µg/mL)Reduced lipophilicity and hydrophobic contact.[13]
Replace 4-isopropyl with 4-tert-butylPotentially increased activity (e.g., 2-4 µg/mL)Increased lipophilicity and steric bulk, may improve pocket filling.[11]
Replace 4-isopropyl with 4-chloroActivity may be retained or enhanced (e.g., 4-8 µg/mL)Halogens can enhance binding and alter electronic properties.[12]
Move isopropyl to 2-positionLikely decreased activity (e.g., >32 µg/mL)Steric hindrance near the linker may prevent optimal binding conformation.
Remove isopropyl group (phenoxy only)Significantly decreased activity (e.g., >64 µg/mL)Major loss of the key lipophilic interaction moiety.

Proposed Experimental Protocols

To validate the hypothetical SAR outlined above, a systematic approach involving chemical synthesis and biological evaluation is necessary.

Protocol 1: Synthesis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine and Analogs

This protocol is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via the cyclization of thiosemicarbazides.[4][14][15] The key steps involve the formation of an acylthiosemicarbazide intermediate followed by acid-catalyzed cyclodehydration.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Synthesis of N-((4-isopropylphenoxy)acetyl)thiosemicarbazide (Intermediate):

    • To a solution of 4-isopropylphenoxyacetic acid (10 mmol) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (11 mmol).

    • Stir the mixture at room temperature for 1-2 hours until the evolution of CO₂ ceases.

    • Add thiosemicarbazide (10 mmol) to the reaction mixture and continue stirring overnight at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the solvent under reduced pressure. The resulting solid is the acylthiosemicarbazide intermediate, which can be washed and used in the next step without further purification.

  • Cyclodehydration to form the 1,3,4-Thiadiazole Ring:

    • Carefully add the crude acylthiosemicarbazide intermediate (10 mmol) in small portions to pre-chilled concentrated sulfuric acid (e.g., 20 mL) at 0°C with constant stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Neutralize the solution carefully with a base (e.g., aqueous ammonia) to a pH of ~7-8.

    • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine.

    • Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: In-Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential anticancer agents.[11]

Caption: Standard workflow for evaluating anticancer activity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships derived from its constituent parts suggest that its biological profile can be meticulously tuned. The key takeaways for optimization are:

  • The unsubstituted 2-amino group is likely crucial for activity and should be preserved in initial optimization efforts.

  • The C5-substituent is the primary driver of potency. Modifications to the para-position of the phenoxy ring offer the most promising avenue for enhancing activity.

  • The size and lipophilicity of the alkyl group (isopropyl) are critical and should be systematically varied (e.g., methyl, ethyl, cyclopropyl, tert-butyl) to probe the steric and hydrophobic limits of the target's binding pocket.

Future research should focus on synthesizing a focused library of analogs based on these principles and screening them against a diverse panel of biological targets, such as various cancer cell lines and microbial strains, to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Matysiak, J. (2024). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Google Books.
  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
  • BenchChem. (n.d.). Structure-activity relationship (SAR)
  • Hu, Y., et al. (2014).
  • Gomha, S. M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
  • Xie, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry.
  • Plesa, A., et al. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress.
  • Tantaru, G., et al. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC.
  • Bozdag-Dundar, O., et al. (2020). 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANTI-HELICOBACTER PYLORI AGENTS. Farmacia Journal.
  • Stanczak, A. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC.
  • Al-Soud, Y. A., et al. (n.d.). Chemistry and Biological Evaluation of Some New Triazolopyrimidine Derivatives Containing Isopropyl Group.
  • Gevorgyan, A., et al. (2021).
  • Stanczak, A. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. MDPI.
  • Foroumadi, A., et al. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress.
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • Al-Ghorbani, M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
  • Kumar, K. I. A., et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.

Sources

Methodological & Application

Application Note: Molecular Docking Methodology for 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine Targeting DNA Gyrase B

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

The development of novel antimicrobial agents is increasingly reliant on structure-based drug design to combat resistant bacterial strains. The compound 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine represents a highly promising pharmacophore. The 1,3,4-thiadiazole core is a well-documented nitrogen-sulfur heterocycle that exhibits a broad spectrum of pharmacological activities, particularly as an antimicrobial agent[1].

From a mechanistic perspective, 2-amino-1,3,4-thiadiazole derivatives are known to act as potent inhibitors of bacterial DNA Gyrase B (GyrB)[2]. GyrB is an essential bacterial enzyme responsible for negative DNA supercoiling via ATP hydrolysis. By competitively binding to the ATP-binding pocket of GyrB, thiadiazole derivatives halt DNA replication, leading to bacterial cell death[3].

The structural anatomy of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is specifically tailored for this pocket:

  • The 2-amino-1,3,4-thiadiazole moiety: Acts as a critical hydrogen bond donor/acceptor system, interacting with conserved polar residues (e.g., Asp73, Asn46) in the GyrB active site.

  • The 4-isopropylphenoxy group: Serves as a bulky, lipophilic anchor. The flexible methyl-ether linkage allows this hydrophobic tail to optimally orient itself within the deep hydrophobic sub-pocket of the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropic gains.

Pathway Comp Thiadiazole Derivative GyrB DNA Gyrase B (ATP-binding site) Comp->GyrB Competitive Binding ATP ATP Hydrolysis Blockade GyrB->ATP DNA Inhibition of DNA Supercoiling ATP->DNA Death Bacterial Cell Death DNA->Death

Fig 1. Mechanism of action for GyrB inhibition by the thiadiazole derivative.

Target Identification and Structural Biology

For this methodology, we select Escherichia coli DNA Gyrase B as the target. The high-resolution crystal structure of E. coli GyrB complexed with a native inhibitor (e.g., Novobiocin or an ATP analogue) is available in the Protein Data Bank (PDB ID: 1AJ6)[4]. This structure provides a reliable template for structure-based virtual screening and molecular docking due to its well-defined ATP-binding pocket.

Computational Methodology & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes a specific rationale explaining why the experimental choice is made, ensuring that the final docking score is a true reflection of binding affinity rather than an artifact of poor preparation.

Workflow LPrep Ligand Preparation (3D Optimization & Charges) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (PDB: 1AJ6, Add H+, Remove H2O) Grid Grid Box Definition (Targeting ATP-binding pocket) PPrep->Grid Grid->Dock Analyze Interaction Analysis (Binding Energy, H-bonds, Pi-Pi) Dock->Analyze

Fig 2. Step-by-step computational workflow for molecular docking.

Protocol 3.1: Ligand Preparation

Objective: Generate a biologically active 3D conformation of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Causality: Docking algorithms treat ligands as flexible but often struggle to overcome high initial steric energy. Pre-minimizing the ligand ensures the algorithm starts from a near-native conformational space, preventing false-positive high-energy poses.

  • Structure Generation: Draw the 2D structure of the compound using ChemDraw or MarvinSketch and export it as an SDF file.

  • 3D Conversion & Protonation: Import the SDF into Avogadro or PyRx. Adjust the protonation state to physiological pH (7.4). The 2-amine group on the thiadiazole ring generally remains unprotonated at this pH, acting primarily as a hydrogen bond donor.

  • Energy Minimization: Apply the MMFF94 (Merck Molecular Force Field) to minimize the structure. Run the steepest descent algorithm until the energy gradient converges below 0.01 kcal/mol/Å.

  • Charge Assignment: Assign Gasteiger partial charges. Rationale: Gasteiger charges use an electronegativity equalization method, which is critical for the accurate calculation of electrostatic interactions during the docking scoring phase.

  • Format Conversion: Save the minimized ligand as a .pdbqt file.

Protocol 3.2: Protein Preparation

Objective: Prepare the E. coli DNA Gyrase B receptor (PDB: 1AJ6)[4] for docking. Causality: X-ray crystallography often fails to resolve hydrogen atoms and may include crystallization artifacts (like non-catalytic water molecules or precipitants). These must be corrected to simulate a true physiological binding environment.

  • Structure Retrieval: Download PDB ID: 1AJ6 from the RCSB Protein Data Bank.

  • Cleaning the Receptor: Using AutoDockTools (ADT) or UCSF Chimera, delete all co-crystallized ligands, ions, and water molecules. Note: If a specific water molecule is known to bridge the ligand and receptor (e.g., interacting with Asp73), it may be retained; otherwise, bulk water is removed to allow the ligand to explore the pocket.

  • Hydrogen Addition: Add polar hydrogens. AutoDock Vina relies heavily on polar hydrogen positions to calculate the directionality and strength of hydrogen bonds.

  • Charge and Atom Typing: Compute Kollman united-atom charges and assign AutoDock (AD4) atom types. Save the receptor as a .pdbqt file.

Protocol 3.3: Grid Box Definition and Protocol Validation

Objective: Define the search space restricted to the ATP-binding pocket and validate the docking parameters.

  • Grid Box Parameters: Center the grid box on the coordinates of the native co-crystallized ligand to specifically target the ATP-binding site (near residues Asp73, Asn46, and Arg136).

Table 1: Grid Box Parameters for DNA Gyrase B (PDB: 1AJ6)

ParameterX-CoordinateY-CoordinateZ-CoordinateRationale
Center 19.54223.11535.881Centers exactly on the ATP-binding cleft.
Size (Å) 222222Provides enough volume for the bulky isopropylphenoxy group to rotate freely.
Exhaustiveness 8 (Standard)N/AN/ABalances computational speed with thorough conformational sampling.
  • Self-Validation Checkpoint (Redocking): Before docking the novel thiadiazole, re-dock the extracted native ligand (e.g., Novobiocin) back into the prepared receptor using the exact grid parameters above.

    • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD of < 2.0 Å validates that the grid box, protonation states, and scoring function are accurately reproducing known biological reality[4].

Protocol 3.4: Docking Execution and Post-Docking Analysis
  • Execution: Run the docking simulation using AutoDock Vina. The program will output up to 9 binding modes ranked by binding affinity (ΔG in kcal/mol).

  • Interaction Profiling: Import the highest-scoring (most negative ΔG) .pdbqt output into BIOVIA Discovery Studio Visualizer or PyMOL.

  • Analysis: Map the 2D and 3D interactions. Look specifically for:

    • Hydrogen bonds between the thiadiazole 2-amine and Asp73/Asn46.

    • Pi-Pi stacking between the thiadiazole/phenoxy rings and aromatic residues (e.g., Tyr24, Phe104).

    • Hydrophobic interactions (Pi-Alkyl) between the isopropyl group and Val43/Ile78.

Data Presentation & Expected Outcomes

Based on structurally similar 1,3,4-thiadiazol-2-amine derivatives evaluated against GyrB[1][3], the following quantitative and qualitative data profiles are expected for 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine.

Table 2: Expected Molecular Interactions and Binding Affinities

Ligand / CompoundBinding Energy (kcal/mol)Key Hydrogen Bonds (Distance Å)Hydrophobic & Pi-InteractionsPredicted Activity
Native Ligand (Novobiocin) -10.77Asn46 (2.1), Asp73 (2.4)Phe104 (Pi-Pi T-shaped)Validated Control[4]
5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine -8.4 to -9.2Asp73 (2.2), Arg136 (2.6)Val43, Ile78, Tyr24 (Pi-Alkyl)High Potency Inhibitor

Data Interpretation: A binding energy lower than -8.0 kcal/mol strongly suggests that the 4-isopropylphenoxy tail successfully anchors the molecule in the hydrophobic pocket, while the thiadiazole core maintains the critical hydrogen-bonding network required to competitively exclude ATP[1].

References

  • Ramalakshmi, N., Prabakaran, A., Sumithra, S., Keerthika, S., Nivetha, J., & Raveena, R. (2021). Design, Synthesis, Molecular Docking and In silico Analysis of Some Novel 2-Amino-1, 3, 4-Thiadiazole Derivatives as Potent DNA Gyrase B Inhibitors. Current Bioactive Compounds, 17(7), 64-73. Available at:[Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI, 27(11), 3613. Available at:[Link]

  • Altintop, M. D., et al. (2018). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. PubMed Central (PMC). Available at:[Link]

Sources

using 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine as a precursor in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine as a Versatile Precursor in Heterocyclic Synthesis

Executive Summary

The compound 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a highly functionalized, versatile heterocyclic building block. It seamlessly combines the reactive 2-amino-1,3,4-thiadiazole pharmacophore with a lipophilic 4-isopropylphenoxy moiety. This application note details the mechanistic rationale and optimized protocols for utilizing this precursor to synthesize complex, bioactive fused heterocycles—specifically imidazo[2,1-b][1,3,4]thiadiazoles. These fused bicyclic systems are heavily utilized in modern drug discovery for their broad-spectrum antimicrobial, antitubercular, and anticancer properties[1].

Mechanistic Profiling & Rationale

To effectively utilize 2-amino-1,3,4-thiadiazoles in synthetic workflows, researchers must account for their unique amidine-like reactivity (-N=C-NH2)[2].

  • Regioselective Nucleophilicity: Despite the presence of a primary exocyclic amine, the endocyclic nitrogen at position 3 (N3) is the most nucleophilic center. During cyclocondensation with α-haloketones, the initial alkylation strictly occurs at N3[3].

  • Thermodynamic Ring Closure: Following N3 alkylation, the exocyclic amine attacks the ketone carbonyl. Subsequent dehydration (-H2O) yields the thermodynamically stable, aromatic imidazo[2,1-b][1,3,4]thiadiazole core[4].

  • Role of the 4-Isopropylphenoxy Group: In medicinal chemistry, the bulky, lipophilic 4-isopropylphenoxy tail serves a dual purpose. It significantly enhances cell membrane permeability (crucial for antitubercular activity against Mycobacterium lipid envelopes) and provides a strong hydrophobic interaction domain for target enzyme binding[1].

Synthetic Workflow Visualization

G A 4-Isopropylphenoxyacetic acid + Thiosemicarbazide B POCl3 / Reflux (Dehydrative Cyclization) A->B C 5-((4-Isopropylphenoxy)methyl)- 1,3,4-thiadiazol-2-amine B->C D α-Bromoacetophenone Ethanol / Reflux C->D E Uncyclized Intermediate (Alkylation at N3) D->E F -H2O / -HBr (Ring Closure) E->F G 2-((4-Isopropylphenoxy)methyl)- 6-arylimidazo[2,1-b][1,3,4]thiadiazole F->G H POCl3 + DMF (Vilsmeier-Haack) G->H I 5-Formyl-imidazo[2,1-b][1,3,4]thiadiazole Derivative H->I

Figure 1: Synthetic workflow from starting materials to formylated imidazo[2,1-b][1,3,4]thiadiazoles.

Experimental Protocols

Protocol A: Synthesis of the Precursor (5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine) Causality: Phosphorus oxychloride (POCl3) is utilized not merely as a solvent, but as a critical dehydrating and cyclizing agent. It facilitates the conversion of the carboxylic acid to an acid chloride in situ, promoting condensation with thiosemicarbazide, followed by dehydrative ring closure to form the thiadiazole core[5].

  • In a round-bottom flask equipped with a reflux condenser, combine 4-isopropylphenoxyacetic acid (0.05 mol) and thiosemicarbazide (0.05 mol).

  • Slowly add POCl3 (15 mL) dropwise under a fume hood (highly exothermic reaction).

  • Reflux the mixture at 75–80°C for 3–4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Self-Validation Step: Cool the mixture to room temperature and pour it slowly over crushed ice. The intermediate is highly acidic at this stage. Carefully neutralize with 10% NaOH or aqueous ammonia until pH 8 is reached. The sudden shift to alkalinity forces the free base of the 2-amino-1,3,4-thiadiazole to precipitate out of the aqueous layer[2].

  • Filter the precipitate, wash thoroughly with cold distilled water to remove phosphate salts, and recrystallize from absolute ethanol.

Protocol B: Cyclocondensation to Imidazo[2,1-b][1,3,4]thiadiazole Causality: Absolute ethanol is chosen as the solvent because its boiling point (78°C) provides the optimal thermal energy required to drive the secondary dehydration step (ring closure) without causing thermal degradation of the brominated intermediates[3].

  • Dissolve the precursor (0.01 mol) and an appropriate α-bromoacetophenone (0.01 mol) in 30 mL of absolute ethanol.

  • Reflux the mixture for 6–8 hours. The reaction proceeds via an uncyclized hydrobromide salt intermediate.

  • Concentrate the solvent under reduced pressure.

  • Self-Validation Step: Suspend the residue in water and neutralize with 10% aqueous Na2CO3. The evolution of CO2 will cease when neutralization is complete, liberating the fused bicyclic free base[6].

  • Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and evaporate. Purify via column chromatography or recrystallization.

Protocol C: Vilsmeier-Haack Formylation Causality: The C5 position of the newly formed imidazo[2,1-b][1,3,4]thiadiazole ring is highly electron-rich. The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl3 and DMF, specifically targets this position via electrophilic aromatic substitution, allowing for the introduction of an aldehyde group for downstream functionalization (e.g., Chalcone synthesis)[4].

  • Cool DMF (0.05 mol) to 0–5°C in an ice bath. Add POCl3 (0.015 mol) dropwise with continuous stirring to form the Vilsmeier complex.

  • Add the imidazo[2,1-b][1,3,4]thiadiazole derivative (0.01 mol) dissolved in a minimum amount of DMF.

  • Stir at room temperature for 30 minutes, then heat to 60°C for 2–3 hours.

  • Pour the mixture into ice-cold water and neutralize with saturated sodium acetate solution to hydrolyze the iminium intermediate into the final 5-carbaldehyde product[3].

Quantitative Data & Optimization

Recent advances in green chemistry demonstrate that microwave irradiation significantly outperforms conventional heating for Protocol B. Microwave synthesis provides uniform volumetric heating, drastically reducing reaction times while overcoming activation energy barriers to minimize side-product formation[1].

Reaction MethodReagentsSolventConditionsAvg. Reaction TimeYield (%)Purity (HPLC)
Conventional Reflux Precursor + α-bromoacetophenoneAbsolute Ethanol78°C (Oil Bath)6.0 - 8.0 hours65 - 72%> 92%
Microwave Irradiation Precursor + α-bromoacetophenoneAbsolute Ethanol300W (Closed Vessel)10 - 15 minutes85 - 92%> 98%
Ultrasonication Precursor + α-bromoacetophenoneAbsolute Ethanol40 kHz1.5 - 2.0 hours55 - 60%> 90%
Table 1: Comparative optimization data for the cyclocondensation of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine with α-haloketones.

References

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors Source: PMC / MDPI URL:[Link]

  • Synthesis of imidazo[2,1-b][1,3,4]thiadiazoles from 1-amino-2-(methyl)thio-4-substituted-imidazoles Source: ResearchGate URL:[Link]

  • Synthesis, spectral studies and antimicrobial activity of some imidazo[2,1-b] [1,3,4] thiadiazole derivatives Source: Der Pharma Chemica URL:[Link]

  • Design, One-pot Synthesis and Biological Evaluation of Imidazo[2,1-b][1,3,4] Thiadiazole Derivatives for their Anti-Tubercular Activity Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Source: Arabian Journal of Chemistry URL:[Link]

  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole Source: Der Pharma Chemica URL:[Link]

Sources

developing enzyme inhibition assays using 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, self-validating framework for evaluating 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine (hereafter referred to as IPMT-Amine ) as an inhibitor of Acetylcholinesterase (AChE).

By moving beyond basic procedural steps, this guide emphasizes the biochemical causality behind reagent selection, kinetic profiling, and assay architecture to ensure high-fidelity data suitable for advanced drug discovery pipelines.

Mechanistic Rationale: The Dual-Binding Site Hypothesis

The structural topology of AChE features a narrow, 20 Å deep active site gorge. At the base lies the Catalytic Anionic Site (CAS), while the entrance is guarded by the Peripheral Anionic Site (PAS).

The 1,3,4-thiadiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to target the AChE active site[1]. The rational design of IPMT-Amine leverages a "tail-linker-headgroup" architecture:

  • The Headgroup (1,3,4-thiadiazol-2-amine): Acts as a hydrogen bond donor/acceptor, anchoring the molecule within the CAS and interacting with the catalytic triad (Ser203-His447-Glu334) and the oxyanion hole.

  • The Tail (4-Isopropylphenoxy): The bulky, highly lipophilic tail extends toward the gorge entrance, engaging in hydrophobic and π−π stacking interactions with aromatic residues at the PAS (e.g., Trp286, Tyr72).

This dual-site engagement typically results in mixed-type inhibition [1]. Mixed-type inhibitors are highly sought after in neurodegenerative drug development because binding to the PAS simultaneously blocks substrate entry and prevents AChE-induced amyloid-beta (A β ) fibrillogenesis.

Workflow A 1. Compound Preparation IPMT-Amine in 100% DMSO B 2. Primary Screening Modified Ellman's Assay (96-well) A->B Dilute to <1% DMSO C 3. IC50 Determination Dose-Response Curve (0.01 - 100 µM) B->C >50% Inhibition D 4. Kinetic Profiling Lineweaver-Burk Analysis C->D Potent Hit Identified E 5. Mechanism of Action Dual CAS/PAS Binding Validation D->E Mixed-Type Inhibition

Figure 1: High-throughput screening and kinetic profiling cascade for IPMT-Amine.

Biochemical Logic of the Modified Ellman's Assay

To quantify the inhibitory potency of IPMT-Amine, we utilize a modified Ellman’s colorimetric assay[2][3]. The assay relies on the hydrolysis of the synthetic substrate Acetylthiocholine iodide (ATChI) to yield thiocholine. The free sulfhydryl group of thiocholine rapidly cleaves the disulfide bond of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), generating the 5-thio-2-nitrobenzoate (TNB 2− ) anion, which is quantified at 412 nm[4].

EllmanLogic S Acetylthiocholine (ATChI) T Thiocholine (Free -SH) S->T Hydrolysis E AChE Enzyme E->S Catalyzes I IPMT-Amine (Inhibitor) I->E Blocks Active Site P TNB Anion (Yellow, 412 nm) T->P Rapid Reaction D DTNB (Ellman's Reagent) D->P Disulfide Cleavage

Figure 2: Biochemical logic of the Ellman's assay and the point of pharmacological intervention.

Reagent Preparation & Causality

  • Assay Buffer (0.1 M Sodium Phosphate, pH 8.0):

    • Causality: The pH must be strictly maintained at 8.0. At lower pH values, the ionization of the TNB product decreases, drastically reducing the molar extinction coefficient and assay sensitivity. At pH > 8.5, spontaneous non-enzymatic hydrolysis of the substrate accelerates, creating unacceptable background noise[3][5].

  • IPMT-Amine Stock (10 mM):

    • Causality: Because the 4-isopropylphenoxy tail is highly lipophilic, IPMT-Amine will precipitate if introduced directly into an aqueous buffer. It must be solubilized in 100% molecular-grade DMSO. Subsequent serial dilutions should be performed in DMSO, followed by a final 1:100 dilution into the assay well to ensure the final DMSO concentration remains 1% (preventing enzyme denaturation)[2].

  • DTNB Solution (0.3 mM final):

    • Causality: DTNB is susceptible to degradation. It must be prepared fresh daily in the assay buffer containing 0.1 M NaCl and 0.02 M MgCl 2​ to stabilize the reagent and mimic physiological ionic strength[3][6].

  • ATChI Substrate (0.5 mM final):

    • Causality: Prepare in deionized water and keep strictly on ice. ATChI is unstable in alkaline buffers and will spontaneously hydrolyze if pre-mixed with the phosphate buffer[5].

Self-Validating Protocol: 96-Well Format

A robust assay must be self-validating. This protocol incorporates internal controls to rule out false positives caused by auto-hydrolysis, compound precipitation, or optical interference.

Step-by-Step Methodology
  • Plate Setup & Background Controls: Into a clear, flat-bottom 96-well microplate, add the following to establish baseline parameters:

    • Enzyme Blank: 140 µL Buffer + 10 µL DTNB + 10 µL DMSO (10%). (Measures spontaneous ATChI hydrolysis).

    • Color Interference Control: 140 µL Buffer + 10 µL DTNB + 10 µL IPMT-Amine. (Ensures the thiadiazole amine does not directly react with DTNB).

  • Inhibitor & Enzyme Addition:

    • Add 130 µL of Assay Buffer to the test wells.

    • Add 10 µL of IPMT-Amine (varying concentrations, 10x stock in 10% DMSO).

    • Add 10 µL of AChE enzyme (final concentration 0.03 U/mL)[6].

  • Pre-Incubation (Critical Step):

    • Incubate the plate at 30°C for 15 minutes.

    • Causality: This allows IPMT-Amine to reach thermodynamic binding equilibrium with the AChE active site. Skipping this step will result in artificially high IC 50​ values because the substrate will outcompete the inhibitor before equilibrium is established[6].

  • Reaction Initiation:

    • Add 10 µL of DTNB (3 mM stock) to all wells.

    • Add 10 µL of ATChI (7.5 mM stock) to all wells to initiate the reaction[2][6].

    • Causality: DTNB must be present before or exactly when the substrate is added. If added later, thiocholine accumulates and reacts instantaneously, violating the steady-state kinetics required to measure the initial velocity ( V0​ ).

  • Kinetic Read:

    • Immediately transfer to a microplate reader. Measure absorbance at 412 nm every 60 seconds for 10–15 minutes at 30°C[2][3].

Kinetic Profiling & Data Interpretation

To confirm the dual-binding site hypothesis, the mechanism of inhibition must be determined using a Lineweaver-Burk plot (double-reciprocal plot of 1/V0​ vs. 1/[S] ).

  • Run the assay using multiple fixed concentrations of IPMT-Amine (e.g., 0, 0.5 × IC 50​ , 1 × IC 50​ , 2 × IC 50​ ).

  • For each inhibitor concentration, vary the ATChI substrate concentration (e.g., 0.05 mM to 1.0 mM).

  • Plot the data. If IPMT-Amine is a true mixed-type inhibitor (binding both CAS and PAS), the lines will intersect in the second or third quadrant (affecting both Vmax​ and Km​ )[1].

Expected Quantitative Summary

The following table represents typical profiling data for a potent 1,3,4-thiadiazole derivative compared to a clinical standard.

CompoundIC 50​ (nM) Ki​ (nM)Inhibition TypeSelectivity (AChE/BuChE)
IPMT-Amine 45.2 ± 3.112.4Mixed-Type>50-fold
Donepezil (Control) 14.6 ± 1.25.8Mixed-Type>100-fold

References

  • "Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmaco." diva-portal.org.
  • "Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with AChE-IN-8." benchchem.com.
  • "Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin." nih.gov.
  • "Application Notes and Protocols for Measuring Acetylcholinesterase Inhibition by Ladostigil." benchchem.com.
  • "Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities." researchgate.net.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Analysis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions during method development and routine analysis.

Part 1: Understanding the Analyte and Initial Method Development

Before delving into troubleshooting, a foundational understanding of the analyte's physicochemical properties is crucial for developing a sound HPLC method. 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound, and its chromatographic behavior will be influenced by its pKa, logP, and UV absorbance characteristics.

Frequently Asked Questions (FAQs) - Initial Setup

Q1: What are the key physicochemical properties of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine to consider for HPLC method development?

A1: The key properties are its pKa (acid dissociation constant), logP (lipophilicity), and UV absorption maxima. The 1,3,4-thiadiazole ring system contains nitrogen atoms that can be protonated, influencing the molecule's charge at different pH values. The isopropylphenoxy group contributes to its hydrophobicity. Understanding these properties is essential for selecting the appropriate column, mobile phase composition, and detector wavelength.

Q2: What is a good starting point for the mobile phase composition?

A2: For a reversed-phase HPLC method, a common starting point is a mixture of an aqueous buffer and an organic modifier. A good initial mobile phase could be a gradient elution with acetonitrile (ACN) and a phosphate or acetate buffer. The choice of buffer and its pH should be guided by the analyte's pKa to ensure consistent retention and peak shape.

Q3: Which HPLC column is most suitable for this analysis?

A3: A C18 column is a versatile and often effective choice for the reversed-phase separation of moderately polar to nonpolar compounds like 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine. The specific particle size and column dimensions will depend on the desired resolution, analysis time, and the HPLC system's capabilities.

Part 2: Troubleshooting Common HPLC Issues

This section addresses specific problems you may encounter during the analysis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine and provides a systematic approach to resolving them.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Adjust the mobile phase pH to suppress the ionization of the amine group. The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask active silanol groups on the stationary phase.
Low Resolution/Peak Co-elution Inadequate separation from impurities or degradants.Optimize the mobile phase gradient to increase the separation between peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as they can offer different selectivities.
Poor Sensitivity/Low Signal-to-Noise Suboptimal detection wavelength; analyte degradation.Determine the UV absorbance maximum (λmax) of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine and set the detector to this wavelength. Ensure the sample is properly stored and handled to prevent degradation.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature; column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. If the problem persists, the column may need to be washed or replaced.
Experimental Protocol: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for improved peak shape and resolution.

Objective: To achieve a symmetric peak (tailing factor between 0.9 and 1.2) and adequate resolution from any impurities.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Phosphate or acetate buffer (e.g., 20 mM potassium phosphate)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Standard solution of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for λmax, but start with 254 nm if unknown.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Evaluation:

    • Inject the standard solution and evaluate the chromatogram for peak shape, retention time, and resolution.

  • Optimization Steps (if necessary):

    • Peak Tailing:

      • pH Adjustment: Prepare mobile phase A at different pH values (e.g., 2.5, 3.5, 7.0) and re-run the analysis. A lower pH will ensure the amine group is fully protonated, which can improve peak shape.

      • Ion-Pairing Agent: If pH adjustment is insufficient, consider adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase.

    • Poor Resolution:

      • Gradient Slope: Modify the gradient to be shallower over the region where the analyte and impurities elute.

      • Organic Modifier: Replace acetonitrile with methanol and re-run the initial gradient. Methanol has different solvent properties and can alter the elution order and resolution.

  • System Suitability:

    • Once an acceptable method is developed, perform system suitability tests to ensure its robustness. This includes multiple injections of the standard to check for reproducibility of retention time, peak area, and tailing factor.

Visualizing the Optimization Workflow

Mobile_Phase_Optimization cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Finalization start Inject Standard with Initial Conditions eval1 Evaluate Peak Shape & Resolution start->eval1 is_good Acceptable? eval1->is_good tailing Peak Tailing? is_good->tailing No system_suitability Perform System Suitability is_good->system_suitability Yes resolution Poor Resolution? tailing->resolution No adjust_pH Adjust Mobile Phase pH tailing->adjust_pH Yes change_organic change_organic resolution->change_organic Yes adjust_pH->eval1 modify_gradient Modify Gradient Slope change_organic->modify_gradient modify_gradient->eval1 end_node Final Method system_suitability->end_node

Caption: A workflow for systematic HPLC mobile phase optimization.

Part 3: Advanced Troubleshooting and System Maintenance

Even with a well-developed method, issues can arise over time. This section provides insights into maintaining system performance and addressing more complex problems.

FAQs - Advanced Topics

Q4: My retention times are drifting over several injections. What should I check?

A4: Retention time drift can be caused by several factors. First, ensure your mobile phase is freshly prepared and adequately degassed. Temperature fluctuations can also cause drift, so verify that the column oven is maintaining a stable temperature. Finally, column aging can lead to changes in retention. A systematic column wash or, if necessary, replacement may be required.

Q5: I am observing ghost peaks in my chromatogram. What is the likely source?

A5: Ghost peaks are often due to contaminants in the mobile phase, sample solvent, or carryover from previous injections. To troubleshoot, run a blank gradient (injecting only the sample solvent). If the ghost peaks are still present, the contamination is likely in the mobile phase or HPLC system. If they disappear, the issue is with your sample preparation or carryover.

Q6: How can I improve the lifetime of my analytical column?

A6: To prolong column life, always use high-purity solvents and filter your samples before injection to remove particulate matter. Employ a guard column to protect the analytical column from strongly retained compounds and particulates. After a sequence of analyses, flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove any adsorbed compounds.

Logical Troubleshooting Flow for Unexpected Peaks

Unexpected_Peaks_Troubleshooting cluster_0 Step 1: Identify the Source cluster_1 Step 2: Isolate the Cause cluster_2 Step 3: Resolution start Unexpected Peak Observed run_blank Run Blank Injection (Mobile Phase Only) start->run_blank peak_present Peak Present in Blank? run_blank->peak_present contam_source Source is Mobile Phase or System peak_present->contam_source Yes sample_carryover Source is Sample or Carryover peak_present->sample_carryover No check_solvents Check Purity of Solvents & Additives contam_source->check_solvents clean_injector Clean Injector Port & Loop sample_carryover->clean_injector replace_solvents Replace Solvents check_solvents->replace_solvents implement_wash Implement Needle Wash clean_injector->implement_wash end_node Problem Resolved replace_solvents->end_node implement_wash->end_node

Caption: A logical flow for troubleshooting unexpected peaks in HPLC.

References

  • Introduction to Modern Liquid Chromatography. L. R. Snyder, J. J. Kirkland, and J. W. Dolan, John Wiley & Sons, 2011. [Link]

  • HPLC for Pharmaceutical Scientists. Y. V. Kazakevich and R. LoBrutto, John Wiley & Sons, 2007. [Link]

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography. [Link]

Technical Support Center: Troubleshooting Background Noise in Assays with 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine and Related Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine and other novel thiadiazole-based compounds in their assays. This guide is designed to provide in-depth troubleshooting strategies for a common yet challenging issue: high background noise. By understanding the underlying principles of assay interference and implementing systematic optimization, you can enhance the signal-to-noise ratio and ensure the integrity of your experimental data.

Introduction to the Challenge: The Double-Edged Sword of Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This is due in part to the ring's ability to participate in hydrogen bonding and other molecular interactions, making it an effective pharmacophore for targeting various enzymes and receptors.[1][3] However, the very chemical properties that make thiadiazole derivatives potent biological modulators can also contribute to non-specific interactions in assay systems, leading to elevated background signals.

This guide will walk you through a logical, step-by-step process to identify and mitigate the sources of background noise in your experiments with 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine.

Part 1: Frequently Asked Questions (FAQs) about High Background Noise

Q1: What are the most common causes of high background noise when using small molecule inhibitors like 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine?

A1: High background noise in assays involving small molecules can typically be traced back to a few key factors:

  • Non-Specific Binding: The compound may bind to unintended targets in your assay system, such as other proteins, nucleic acids, or even the surface of the assay plate.[4][5]

  • Compound Precipitation: Poor solubility of the test compound can lead to the formation of precipitates that scatter light or otherwise interfere with the detection method.

  • Interference with Detection System: The compound itself might possess intrinsic fluorescence or quenching properties at the excitation and emission wavelengths used in your assay, or it may react with the detection reagents.

  • Contamination: Reagents, buffers, or the lab environment could be contaminated with substances that generate a background signal.[4][6]

Q2: I'm observing high background across my entire plate, even in my negative control wells. What should I investigate first?

A2: A uniform high background across the plate strongly suggests an issue with one of the common reagents or the overall assay conditions.[7] Start by troubleshooting the following:

  • Reagent Concentration: An excess concentration of a detection antibody or substrate can lead to a high baseline signal.[7]

  • Blocking Efficiency: Inadequate blocking of non-specific binding sites on the assay plate is a frequent culprit.[4][5][7]

  • Wash Steps: Insufficient or inconsistent washing can leave behind unbound reagents that contribute to the background.[4][6][7]

  • Reagent Contamination: One or more of your stock solutions or buffers may be contaminated.[4][6]

Q3: Can the properties of the thiadiazole compound itself contribute to background noise?

A3: Yes, the chemical nature of the thiadiazole scaffold can play a role. The sulfur atom and nitrogen atoms in the ring can participate in various non-covalent interactions, potentially leading to off-target binding.[1] Additionally, the overall hydrophobicity of the molecule, influenced by substituents like the isopropylphenoxy group, can affect its solubility and propensity for non-specific hydrophobic interactions.

Part 2: Systematic Troubleshooting Guides

Guide 1: Addressing Non-Specific Binding

Non-specific binding is a primary contributor to high background. The following workflow will help you systematically address this issue.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Compound-Specific Adjustments A Run Assay with Standard Protocol B High Background Observed? A->B C Increase Wash Steps/Duration (e.g., add 1-2 extra washes) B->C Yes D Optimize Blocking Agent (e.g., test BSA, casein, commercial blockers) C->D E Add Detergent to Buffers (e.g., 0.05% Tween-20 in wash buffer) D->E F Re-evaluate Background E->F G Titrate Compound Concentration F->G Still High H Assess Compound Solubility G->H I Final Optimized Protocol H->I

Caption: Workflow for troubleshooting non-specific binding.

  • Enhance Washing Steps: Inadequate washing is a common and easily correctable issue.[4][6][7]

    • Increase the number of wash cycles.

    • Increase the volume of wash buffer per well to ensure complete rinsing.

    • Incorporate a short soak time (30-60 seconds) during each wash step to allow for the dissociation of weakly bound molecules.[4][7]

    • Ensure your plate washer is functioning correctly, with all ports dispensing and aspirating properly.[6]

  • Optimize Blocking Buffer: The choice of blocking agent can significantly impact background levels.

    • Increase the concentration of your current blocking agent (e.g., from 1% to 3% BSA).[4]

    • Test alternative blocking agents. Common options include non-fat dry milk, casein, or commercially available blocking buffers.[5][7] The optimal blocker is often assay- and sample-dependent.

    • Increase the blocking incubation time or perform the incubation at a slightly higher temperature (e.g., 37°C instead of room temperature).

  • Incorporate Detergents: Non-ionic detergents can help to reduce hydrophobic interactions that lead to non-specific binding.

    • Add a low concentration of Tween-20 (e.g., 0.05%) to your wash buffer and antibody/compound dilution buffers.[4][5]

Guide 2: Investigating Compound Solubility and Aggregation

Poor solubility can lead to compound precipitation, which can interfere with assay readings.

Observation Potential Cause Recommended Action
Visible particulates in compound stock or diluted solutionsCompound precipitation1. Visually inspect solutions before use. 2. Centrifuge the solution and use the supernatant. 3. Prepare fresh dilutions from the stock solution.
Assay signal is not dose-dependent or is erraticCompound aggregation at higher concentrations1. Determine the optimal solvent for your compound (e.g., DMSO, ethanol). 2. Include a low percentage of a non-ionic detergent like Tween-20 in the assay buffer. 3. Perform a compound titration to identify the concentration range where it remains soluble and gives a linear response.
High background in absorbance-based assaysLight scattering from compound precipitates1. Filter the compound solution before adding it to the assay. 2. Read the plate at a reference wavelength to subtract background absorbance.
  • Solvent Titration: Prepare your compound stock in a suitable organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells.

  • Visual Inspection: After diluting the compound to its working concentrations, visually inspect the solutions for any signs of cloudiness or precipitation.

  • Light Scattering Measurement: Use a plate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance with increasing compound concentration can indicate precipitate formation.

Guide 3: Ruling Out Interference with the Detection System

The compound may directly interfere with your assay's detection method.

cluster_0 Step 1: Intrinsic Signal Check cluster_1 Step 2: Reagent Interaction Check cluster_2 Step 3: Conclusion A Prepare wells with buffer and compound only B Read plate at assay's excitation/emission wavelengths A->B C Significant signal detected? B->C D Prepare wells with all assay components EXCEPT the target analyte C->D No G Compound has intrinsic fluorescence/absorbance C->G Yes E Add compound and read signal D->E F Signal higher than buffer + compound? E->F H Compound interacts with detection reagents F->H Yes I No significant interference detected F->I No

Caption: Workflow to test for compound interference.

  • Assess Intrinsic Fluorescence/Absorbance:

    • In a new plate, add your assay buffer to a set of wells.

    • Add 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine at the highest concentration used in your assay.

    • Read the plate using the same filter set or wavelength settings as your main experiment.

    • A significant signal in these wells indicates that the compound itself is fluorescent or absorbs light at the detection wavelengths.

  • Check for Interaction with Detection Reagents:

    • Run a control experiment that includes all assay components (e.g., detection antibodies, substrates) except for the target analyte.

    • Add your compound to these wells and measure the signal.

    • If the signal is higher than that from the compound alone (from step 1), it suggests an interaction between your compound and the detection reagents.

  • Implement a Counterscreen: If interference is detected, consider developing a counterscreen to identify and filter out compounds that interact with your assay format.

Part 3: Final Recommendations and Best Practices

  • Always Run Proper Controls: Include negative controls (no compound) and positive controls to accurately assess the signal window of your assay.

  • Maintain Consistency: Use the same batches of reagents and follow a consistent protocol for all experiments to ensure reproducibility.[7]

  • Prepare Fresh Reagents: Whenever troubleshooting high background, use freshly prepared buffers and dilutions to rule out contamination.[4][6]

  • Document Everything: Keep detailed records of all optimization steps and their outcomes. This will help you to establish a robust and reliable assay protocol.

By systematically working through these troubleshooting guides, you can effectively diagnose and mitigate the sources of high background noise in your assays, leading to more accurate and reliable data in your research with 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine and other thiadiazole derivatives.

References

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background.
  • Sino Biological. ELISA Troubleshooting: High Background.
  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
  • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • PMC. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells.
  • MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol.

Sources

Technical Support Center: Crystallization & Purification of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the purification of 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine . As a Senior Application Scientist, I have designed this resource to move beyond basic empirical troubleshooting. This guide addresses the fundamental thermodynamic and kinetic behaviors of this specific molecular scaffold, providing drug development professionals with field-proven, self-validating protocols to resolve persistent crystallization failures.

Mechanistic Analysis: The Amphiphilic Challenge

The molecule 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine presents a unique crystallization challenge due to its pseudo-amphiphilic structure.

  • The Polar Head: The 2-amino-1,3,4-thiadiazole core is highly polar and capable of extensive hydrogen bonding networks (both as a donor and acceptor), which is characteristic of this heterocyclic class[1].

  • The Lipophilic Tail: The 4-isopropylphenoxy group is bulky, flexible, and highly lipophilic.

When attempting recrystallization in standard polar solvent/antisolvent systems (e.g., Ethanol/Water), the lipophilic tail strongly resists the aqueous environment. If supersaturation is achieved too rapidly, the system undergoes Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—before the polar headgroup can organize into a rigid crystal lattice[2]. This results in a solute-rich metastable emulsion that traps impurities and scales on reactor walls[3].

Frequently Asked Questions (FAQs)

Q1: Why does my product form a cloudy, sticky emulsion instead of a crystalline powder? A1: This is the classic manifestation of LLPS. Oiling out occurs when the solution's supersaturation is driven too high, too quickly, pushing the thermodynamic state into the spinodal decomposition region rather than the metastable nucleation zone[3]. The flexible ether linkage and lipophilic isopropyl group exacerbate this tendency[4]. To resolve this, you must lower the initial concentration and reduce the cooling rate to stay within the metastable zone[2].

Q2: How do I recover a batch that has already oiled out in the reactor? A2: Do not attempt to filter an oiled-out batch; it will blind the filter membrane and yield highly impure material. Instead, reheat the mixture 10–15 °C above its cloud point until it returns to a homogeneous solution. Dilute the system by adding 10–15% more of your "good" solvent to lower the supersaturation ceiling, then implement a seeding strategy[4].

Q3: My NMR shows residual unreacted 4-isopropylphenol and thiosemicarbazide. How do I clear them? A3: These impurities have opposing solubility profiles. Thiosemicarbazide is highly polar, while 4-isopropylphenol is lipophilic. A single-solvent recrystallization is rarely effective. You must use a biphasic approach: wash the initial crude organic layer (e.g., in EtOAc) with a 5% aqueous NaHCO3​ solution to partition the thiosemicarbazide into the aqueous phase. The subsequent EtOAc/Heptane crystallization will leave the highly soluble 4-isopropylphenol in the mother liquor.

Thermodynamic Pathways & Resolution Workflows

Understanding the phase boundaries is critical. The diagrams below illustrate the thermodynamic pathways of your crystallization and the logical workflow to rescue an oiled-out batch.

Thermodynamic_Pathway Start API in EtOAc/Heptane (Unsaturated Solution) Cooling Desupersaturation (Cooling / Antisolvent) Start->Cooling Binodal Binodal Boundary Crossed (Rapid Cooling) Cooling->Binodal High Supersaturation Rate Metastable Metastable Zone Maintained (Controlled Cooling) Cooling->Metastable Low Supersaturation Rate LLPS Liquid-Liquid Phase Separation (Impurity Entrapment) Binodal->LLPS Nucleation Primary Nucleation (Crystal Lattice Formation) Metastable->Nucleation Seeding Applied LLPS->Nucleation Droplet Coalescence (Poor Crystal Quality)

Thermodynamic pathways illustrating controlled nucleation versus undesired oiling out.

LLPS_Resolution A Phase Separation Detected (Oiling Out / Cloudiness) B Reheat to Homogeneous Solution (T > Cloud Point) A->B C Adjust Solvent Composition (Increase Good Solvent by 15%) B->C D Cool to Metastable Zone (0.2 °C/min) C->D E Add Seed Crystals (1-2% w/w) D->E F Isothermal Hold (30 mins) E->F G Pure Crystalline Product F->G

Step-by-step workflow for resolving liquid-liquid phase separation during crystallization.

Quantitative Data: Solvent System Screening

To prevent LLPS, the solvent system must balance the solvation of both the polar thiadiazole and the lipophilic ether. The table below summarizes the quantitative screening of solvent systems for this specific API.

Solvent System (v/v)RatioLLPS PropensityCrystal YieldPurity (HPLC)Mechanistic Notes
Ethanol / Water 70:30High 85%92.1%Severe oiling out at >100 mg/mL. Water forces the lipophilic tail out of solution prematurely.
Acetone / Water 80:20Moderate78%95.4%Requires extremely slow cooling (<0.1 °C/min) to control aspect ratio[5].
Methanol 100:0Low42%98.5%No LLPS, but poor yield due to excessively high solubility even at 0 °C.
EtOAc / Heptane 50:50Low 91% >99.5% Optimal System. EtOAc solvates the entire molecule; Heptane acts as a gentle, predictable antisolvent.

Self-Validating Experimental Protocol

Seeding-Assisted Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol utilizes an organic solvent/antisolvent approach to bypass the aqueous-induced LLPS boundary, combined with seeding to control the desupersaturation rate.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine in 40 mL of Ethyl Acetate (EtOAc).

  • Heat the mixture to 60 °C under gentle agitation (250 RPM) until fully dissolved.

  • Self-Validation Checkpoint: The solution must be optically transparent. If any particulate matter remains, perform a hot filtration through a 0.45 µm PTFE filter.

Step 2: Establishing the Metastable Zone

  • While maintaining 60 °C, add Heptane (antisolvent) dropwise via an addition funnel at a rate of 1 mL/min.

  • Monitor the solution closely. Stop the addition the moment a faint, persistent opalescence (cloudiness) appears.

  • Causality: This cloudiness indicates you have hit the binodal curve.

  • Immediately add 1.0 to 1.5 mL of EtOAc back into the reactor to clear the solution.

  • Self-Validation Checkpoint: The solution must return to perfect clarity. You are now exactly within the metastable zone, primed for nucleation.

Step 3: Seeding and Isothermal Hold

  • Lower the reactor temperature slightly to 55 °C.

  • Introduce 100 mg (1% w/w) of highly pure 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine seed crystals.

  • Hold the temperature isothermally at 55 °C for 30 minutes.

  • Causality: This isothermal hold is the most critical step. It allows the seed crystals to consume the existing supersaturation, growing the crystal lattice and permanently pulling the thermodynamic state away from the LLPS boundary[4].

Step 4: Controlled Cooling Ramp

  • Initiate a linear cooling ramp from 55 °C to 5 °C at a strict rate of 0.2 °C/min .

  • Causality: Rapid cooling (e.g., crashing in an ice bath) will outpace the crystal growth rate, causing the remaining solute to oil out[2]. A slow, controlled ramp ensures the solute deposits onto the existing crystal faces.

Step 5: Isolation and Washing

  • Once at 5 °C, hold for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 15 mL of pre-chilled (0 °C) Heptane to displace the mother liquor without dissolving the product.

  • Dry the crystals under a vacuum (50 mbar) at 40 °C for 12 hours.

References

  • 2 - ResearchGate[2] 2.4 - PharmaLego[4]

  • 3 - Aragen[3] 4.5 - ACS Publications[5] 5.1 - Thieme Connect[1]

Sources

Validation & Comparative

A Comparative Guide to Validating Small Molecule Target Engagement: A Case Study with 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine via Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule binds to its intended target is a cornerstone of a successful research program. This process, known as target engagement, provides the foundational evidence for a compound's mechanism of action and is critical for advancing a candidate from initial hit to lead optimization.[1] This guide offers an in-depth, experience-driven comparison of methodologies for validating the target engagement of a novel small molecule, 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine.

While the specific biological target for this compound is not publicly established, for the purposes of this illustrative guide, we will hypothesize its interaction with "Target Protein X," a 50 kDa protein implicated in a disease pathway. Our primary analytical focus will be Surface Plasmon Resonance (SPR), a powerful label-free technology for real-time biomolecular interaction analysis.[2][3][4][5] We will then compare and contrast the data obtained from SPR with two orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC). This multi-faceted approach ensures a rigorous and self-validating system for confirming target engagement.

Part 1: The Primary Approach - Quantitative Kinetics with Surface Plasmon Resonance (SPR)

SPR has become an indispensable tool in drug discovery for its ability to provide high-quality kinetic and affinity data.[6][7] The technology measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of the interaction.[2][5][8] This is particularly advantageous for small molecules, where high sensitivity is paramount for detecting the binding of low molecular weight compounds.[2][9]

The decision to immobilize the larger molecule (Target Protein X) and flow the smaller molecule (the analyte) over the surface is a strategic one. This orientation is generally preferred in small molecule studies as it requires a higher surface density of the immobilized protein to generate a measurable signal, which is more readily achievable than immobilizing the small molecule itself.[10]

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis Cycle cluster_analysis Data Analysis Chip Select & Prepare CM5 Sensor Chip Immobilize Immobilize Target Protein X (Amine Coupling) Chip->Immobilize Target Prepare Target Protein X (in immobilization buffer) Target->Immobilize Analyte Prepare Compound (serial dilutions) Association Association (Inject Compound) Analyte->Association Block Block Surface (Ethanolamine) Immobilize->Block Repeat for each concentration Equilibrate Equilibrate (Running Buffer) Block->Equilibrate Repeat for each concentration Equilibrate->Association Repeat for each concentration Dissociation Dissociation (Running Buffer Flow) Association->Dissociation Repeat for each concentration Regeneration Regeneration (e.g., low pH buffer) Dissociation->Regeneration Repeat for each concentration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Equilibrate Repeat for each concentration Fit Fit Data to Binding Model (e.g., 1:1) Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: A schematic overview of the Surface Plasmon Resonance (SPR) protocol.

Detailed SPR Protocol for Compound-Target X Interaction

This protocol is designed to be a self-validating system, incorporating necessary controls and steps to ensure data integrity.

1. Materials and Reagents:

  • SPR Instrument: e.g., Biacore™ T200 (Cytiva) or equivalent.

  • Sensor Chip: CM5 sensor chip (for covalent amine coupling).

  • Immobilization Buffers: 10 mM Sodium Acetate at pH 4.0, 4.5, and 5.0 (for pH scouting).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and Ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The choice of buffer is critical to maintain protein stability and minimize non-specific binding.[11]

  • Target Protein X: >95% purity, at 20-50 µg/mL in immobilization buffer.

  • Compound: 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine, prepared as a 10 mM stock in 100% DMSO.

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0. The mildest possible solution should be used to ensure the immobilized target remains active.[12]

2. Ligand Immobilization (Target Protein X): The goal is to achieve an optimal surface density that provides a good signal-to-noise ratio without causing mass transport limitations.

  • Step 1: pH Scouting. Perform a pH scouting experiment to determine the optimal pH for pre-concentrating Target Protein X on the CM5 chip surface. This is crucial for efficient covalent coupling.[3]

  • Step 2: Surface Activation. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Step 3: Protein Injection. Inject Target Protein X over the activated surface at the optimal pH determined in Step 1. Aim for an immobilization level of ~10,000-15,000 Response Units (RU).

  • Step 4: Deactivation. Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.[13]

  • Step 5: Surface Conditioning. Perform 3-5 startup cycles with the regeneration solution to remove any non-covalently bound protein and stabilize the surface.

3. Kinetic Analysis (Multi-Cycle Kinetics):

  • Step 1: Analyte Preparation. Prepare a serial dilution of the compound in running buffer. It is critical to keep the final DMSO concentration constant across all samples (e.g., 1%) to avoid solvent mismatch artifacts.

  • Step 2: Injection Cycle. For each concentration, perform the following cycle:

    • Inject running buffer for 60 seconds to establish a stable baseline.

    • Inject the compound solution for 120-180 seconds to monitor association.

    • Switch back to running buffer flow for 300-600 seconds to monitor dissociation.

    • Inject the regeneration solution for 30 seconds to remove all bound analyte.

  • Step 3: Controls. Include several buffer-only (blank) injections to double-reference the data and a repeat concentration to ensure surface stability.[12]

4. Data Analysis:

  • Step 1: Data Processing. Process the raw data by subtracting the reference surface signal and the buffer blank injections.

  • Step 2: Model Fitting. Fit the processed sensorgrams to a suitable binding model, such as a 1:1 Langmuir binding model, to derive the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]

  • Step 3: Validation. Assess the quality of the fit by examining the residuals and ensuring they are randomly distributed around the baseline. The calculated KD from the kinetic constants (kd/ka) should be consistent with the KD determined from steady-state affinity analysis if the interaction reaches equilibrium.[14]

Part 2: Orthogonal Validation - Building a Confident Case

Relying on a single technology, no matter how robust, can be misleading. Orthogonal validation using techniques with different underlying principles is essential for building a high-confidence case for target engagement.

Diagram: Orthogonal Validation Logic

Orthogonal_Validation cluster_methods Validation Methods Compound Test Compound SPR SPR (Biophysical, In Vitro) Compound->SPR CETSA CETSA (Biophysical, In Situ) Compound->CETSA ITC ITC (Thermodynamic, In Vitro) Compound->ITC Target Hypothesized Target Protein X Target->SPR Target->CETSA Target->ITC Conclusion Confident Target Engagement SPR->Conclusion Provides ka, kd, KD CETSA->Conclusion Provides EC50 (Cellular context) ITC->Conclusion Provides KD, ΔH, ΔS (Solution-based)

Caption: Logic flow for confirming target engagement using orthogonal methods.

Alternative 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within the complex environment of a living cell.[15] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17]

High-Level Protocol:

  • Treatment: Incubate intact cells with varying concentrations of the compound.

  • Heat Shock: Heat the cells at a specific temperature that causes partial denaturation of the target protein.[18]

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[16]

  • Quantification: Quantify the amount of soluble Target Protein X remaining in the supernatant, typically by Western Blot or mass spectrometry.[17][18]

  • Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50, which reflects the compound's potency in stabilizing the target in a cellular context.

Alternative 2: Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard biophysical technique because it directly measures the heat released or absorbed during a binding event.[19][20][21] This allows for the determination of not only the binding affinity (KD) and stoichiometry (n) but also the complete thermodynamic profile of the interaction (enthalpy, ΔH, and entropy, ΔS).[22][23]

High-Level Protocol:

  • Preparation: Place a solution of Target Protein X in the sample cell and the compound solution in a titration syringe.

  • Titration: Inject small aliquots of the compound into the protein solution at a constant temperature.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes associated with each injection.[20]

  • Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[20][23]

Comparative Summary of Target Engagement Techniques

The choice of technique depends on the specific question being asked at a particular stage of drug discovery.

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surface (Refractive Index)[2]Ligand-induced thermal stabilization[17]Heat change upon binding[19]
Key Output ka, kd, KD (Kinetics & Affinity)[1]EC50 (Cellular Potency)[17]KD, n, ΔH, ΔS (Thermodynamics)[22]
Context In Vitro (Purified components)In Situ / In Vitro (Cells or Lysates)[16]In Vitro (Solution-based)[19]
Labeling Label-free[2]Label-free[15]Label-free[20]
Throughput Medium to HighLow to Medium (WB) / High (HT-CETSA)[15]Low to Medium[22]
Sample Need Low (µg of protein)[5]High (requires cell culture)High (mg of protein)[22]
Strengths Real-time kinetics, high sensitivityPhysiologically relevant context, confirms cell permeabilityGold-standard affinity, full thermodynamic profile[19]
Limitations Requires immobilization, potential for artifactsIndirect measure of binding, not all proteins stabilizeLow throughput, high sample consumption

Synthesizing the Data for a Confident Conclusion

A successful validation of target engagement for 5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine against Target Protein X would yield a cohesive dataset:

  • SPR: Would provide a specific KD value (e.g., 500 nM) with measurable on- and off-rates, confirming a direct, high-affinity interaction in a purified system.

  • CETSA: Would show a dose-dependent thermal stabilization of Target Protein X in cells, with an EC50 (e.g., 1.5 µM) reasonably close to the SPR KD, confirming that the compound can penetrate the cell membrane and bind its target in a native environment.

  • ITC: Would yield a KD value (e.g., 600 nM) that corroborates the SPR data, confirming the binding affinity in solution and providing invaluable insight into the thermodynamic drivers (e.g., an enthalpy-driven interaction) of the binding event.

By integrating the kinetic data from SPR, the cellular confirmation from CETSA, and the thermodynamic validation from ITC, researchers can build an unassailable case for the on-target activity of their compound, paving the way for confident decision-making in the progression of a drug discovery project.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC.
  • Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol.
  • Biacore™ systems in small molecule drug discovery. (n.d.). Cytiva.
  • Optimized SPR-Based Screening of RNA-Targeting Small Molecules. (n.d.). Aragen Life Sciences.
  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. (n.d.). ResearchGate.
  • The Do's and Don'ts of SPR Experiments. (2015, November 18). Technology Networks.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PMC.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Troubleshooting and Optimization Tips for SPR Experiments. (n.d.). Creative Proteomics.
  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
  • Assessing small molecule kinetics and affinity through SPR screening. (2023, February 10). News-Medical.
  • From assay development to lead optimization using Isothermal Titration Calorimetry. (2014, June 20). Malvern Panalytical.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Springer Link.
  • Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. (n.d.). PMC.
  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
  • Designing the perfect SPR experiment. (n.d.). IBIS Technologies.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018, October 10). Frontiers.
  • SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques. (2018, May 15). Nicoya Lifesciences.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies.
  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. (2025, December 20). ACS Medicinal Chemistry Letters.
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. (n.d.). XanTec bioanalytics GmbH.
  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017, November 20). Royal Society of Chemistry.
  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013, October 8). Bio-Rad.
  • Label-free technologies for monitoring drug interactions. (2015, April 9). Drug Target Review.
  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad.
  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024, August 22). Sartorius.
  • Target immobilization as a strategy for NMR-based fragment screening: comparison of TINS, STD, and SPR for fragment hit identification. (2010, September 15). PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-((4-Isopropylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。